3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid
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Overview
Description
3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid is a complex organic compound known for its unique structure and properties. It has been utilized in various scientific research fields, particularly in the study of metal complexes and their interactions with biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the pyridyl and diaza components, followed by their coupling through dithio linkages. The carboxymethyl groups are then introduced through carboxylation reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the dithio linkages.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxymethyl and diaza groups, which can then interact with biological molecules such as proteins and DNA. This chelation process is crucial for its applications in biochemistry and medicine .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with a structure similar to EDTA but with additional binding sites.
Nitrilotriacetic Acid (NTA): A simpler chelating agent with fewer binding sites compared to EDTA and DTPA.
Uniqueness
3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid is unique due to its dithio linkages and pyridyl groups, which provide additional stability and specificity in metal complexation. This makes it particularly useful in applications requiring stable and specific metal-ligand interactions .
Properties
Molecular Formula |
C16H21N3O8S2 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-(pyridin-2-yldisulfanyl)propanoic acid |
InChI |
InChI=1S/C16H21N3O8S2/c20-13(21)7-18(8-14(22)23)5-6-19(9-15(24)25)11(16(26)27)10-28-29-12-3-1-2-4-17-12/h1-4,11H,5-10H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
XATXEOKUEKWAQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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